

A Technical Guide to the Solubility of 1-Bromoheptane-d5 in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromoheptane-d5

Cat. No.: B12398775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptane-d5 (7-bromo-1,1,1,2,2-pentadeuterioheptane) is a deuterated form of 1-bromoheptane, often utilized in metabolic studies, as an internal standard for mass spectrometry, or as a tracer in various chemical analyses. A thorough understanding of its solubility is critical for accurate sample preparation, reaction condition optimization, and formulation development.

This technical guide provides a comprehensive overview of the solubility of **1-Bromoheptane-d5**. Direct quantitative solubility data for this specific deuterated compound in a range of organic solvents is not extensively published. However, the physicochemical properties governing solubility are nearly identical to its non-deuterated analogue, 1-bromoheptane. Therefore, this guide utilizes data for 1-bromoheptane as a highly reliable proxy, supplemented with established chemical principles and a detailed experimental protocol for researchers who require precise solubility determination in their specific solvent systems.

Physicochemical Properties

The fundamental properties of a compound dictate its solubility behavior. The long heptyl chain makes 1-bromoheptane a predominantly nonpolar molecule, with a minor dipole moment introduced by the carbon-bromine bond.^[1] Isotopic labeling with deuterium (as in **1-bromoheptane-d5**) results in a negligible change to these properties.

Table 1: Physicochemical Properties of **1-Bromoheptane-d5** and **1-Bromoheptane**

Property	1-Bromoheptane-d5	1-Bromoheptane
Synonyms	1-Bromoheptane-6,6,7,7,7-d5	n-Heptyl bromide[2]
Molecular Formula	C ₇ D ₅ H ₁₀ Br[3]	C ₇ H ₁₅ Br[2][4]
Molecular Weight	184.13 g/mol [5]	179.10 g/mol [2][6]
CAS Number	1219805-66-9[3][5]	629-04-9[2][6]
Appearance	-	Colorless liquid[2][4]
Density	-	1.14 g/mL at 25 °C[6][7][8]
Boiling Point	-	180 °C[6][8][9]
Melting Point	-	-58 °C[6][8][9]
Refractive Index	-	n _{20/D} 1.4499[6][7][8]

Solubility Profile

The guiding principle for solubility is "like dissolves like".[10][11] As a largely nonpolar alkyl halide, 1-bromoheptane is miscible with other nonpolar and weakly polar organic solvents. Its solubility decreases in more polar solvents. It is considered insoluble in water.[4][12][13][14]

Table 2: Solubility Data for 1-Bromoheptane

Solvent	Polarity Type	Expected Solubility	Quantitative Data (at 25°C)
Hexane	Nonpolar	Soluble/Miscible	Not available
Toluene	Nonpolar (Aromatic)	Soluble/Miscible	Not available
Diethyl Ether	Weakly Polar	Soluble[4][12][13]	Not available
Chloroform	Weakly Polar	Soluble[12]	Not available
Acetone	Polar Aprotic	Soluble[15]	Not available
Ethanol	Polar Protic	Soluble[4][12][13]	Not available
Methanol	Polar Protic	Soluble	Not available
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble[15]	Not available
Water	Highly Polar	Insoluble[4][13][14]	0.0066 g/L[8][12]

Note: The qualitative solubility classifications are based on published statements and established chemical principles. For precise applications, experimental verification is recommended.

Experimental Protocol for Solubility Determination

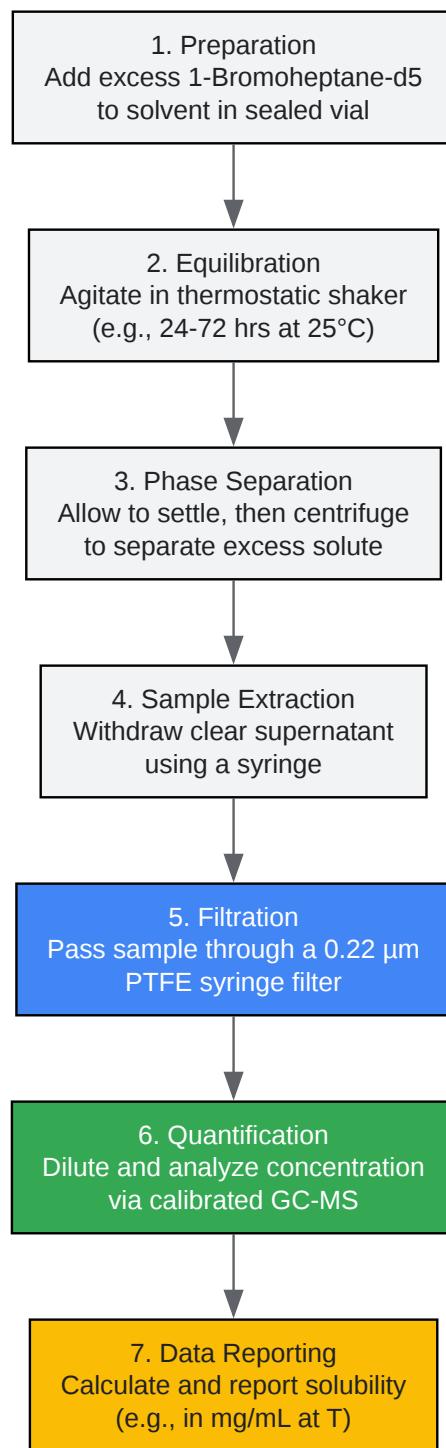
For researchers requiring precise solubility data in a specific solvent, the following protocol outlines the widely used shake-flask method. This analytical method is considered a gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of **1-Bromoheptane-d5** in a chosen organic solvent at a specific temperature.

Materials & Equipment:

- **1-Bromoheptane-d5**
- High-purity grade organic solvent of interest

- Analytical balance
- Thermostatic shaker or water bath with agitation
- Calibrated thermometer
- Glass vials with PTFE-lined screw caps
- Volumetric flasks and pipettes
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
- A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID))


Procedure:

- Preparation: Add an excess amount of **1-Bromoheptane-d5** to a series of glass vials. The excess is crucial to ensure a saturated solution is formed.
- Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into each vial.
- Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent.^[16] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to let the undissolved phase settle. To ensure complete separation of the excess solute, centrifuge the vials.^[11]
- Sample Extraction: Carefully withdraw a clear aliquot of the saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

- Filtration: Immediately filter the aliquot through a chemically inert syringe filter into a clean, pre-weighed volumetric flask.[\[11\]](#) This step removes any microscopic droplets of the undissolved solute.
- Dilution & Quantification:
 - Record the weight of the filtered sample.
 - Dilute the sample to a suitable concentration with the same solvent.
 - Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of **1-Bromoheptane-d5**. A calibration curve should be generated using standard solutions of known concentrations.[\[11\]](#)
- Data Reporting: Calculate the solubility from the measured concentration and dilution factor. Report the final value in units such as mg/mL or mol/L at the specified temperature.[\[11\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

While specific quantitative solubility data for **1-Bromoheptane-d5** remains sparse in the literature, a robust and reliable solubility profile can be established by leveraging data from its non-deuterated analogue, 1-bromoheptane. The compound is highly soluble in nonpolar and weakly polar organic solvents and is insoluble in water. For applications requiring high precision, the provided experimental protocol offers a standardized method for determining exact solubility values in any solvent system of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromoheptane-6,6,7,7,7-d5 | LGC Standards [lgcstandards.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-Bromoheptane-6,6,7,7,7-d5 | C7H15Br | CID 131708596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ブロモヘプタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. zhishangchemical.com [zhishangchemical.com]
- 8. 1-Bromoheptane | 629-04-9 [chemicalbook.com]
- 9. 629-04-9 CAS | 1-BROMOHEPTANE | Alkyl Halides | Article No. 02293 [lobachemie.com]
- 10. education.com [education.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 1-Bromo heptane [chembk.com]
- 14. 1-Bromoheptane CAS#: 629-04-9 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to the Solubility of 1-Bromoheptane-d5 in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12398775#solubility-of-1-bromoheptane-d5-in-organic-solvents\]](https://www.benchchem.com/product/b12398775#solubility-of-1-bromoheptane-d5-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com